

# An In-depth Technical Guide to NFAT Inhibitor-2 (VIVIT Peptide)

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## Compound of Interest

Compound Name: NFAT Inhibitor-2

Cat. No.: B15606713

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## Executive Summary

**NFAT Inhibitor-2**, more commonly known as the VIVIT peptide, is a highly selective and potent inhibitor of the nuclear factor of activated T-cells (NFAT) signaling pathway. Discovered through affinity-driven selection from combinatorial peptide libraries, VIVIT represents a significant tool for both basic research and as a potential therapeutic agent.<sup>[1][2]</sup> Unlike broad-spectrum immunosuppressants such as cyclosporin A and tacrolimus, which target the general phosphatase activity of calcineurin, VIVIT specifically disrupts the protein-protein interaction between calcineurin and NFAT.<sup>[1]</sup> This targeted mechanism of action prevents the dephosphorylation and subsequent nuclear translocation of NFAT, thereby inhibiting the transcription of NFAT-dependent genes, including various cytokines crucial for the immune response.<sup>[3]</sup> Its high specificity minimizes off-target effects, making it an invaluable molecular probe for dissecting the intricacies of calcineurin-NFAT signaling in a multitude of cellular processes and a promising candidate for the development of more refined immunomodulatory therapies.

## Core Concepts and Mechanism of Action

### Chemical Identity

**NFAT Inhibitor-2** is a 16-amino acid synthetic peptide with the sequence H-Met-Ala-Gly-Pro-His-Pro-Val-Ile-Val-Ile-Thr-Gly-Pro-His-Glu-Glu-OH.<sup>[3]</sup> It is often referred to by the name VIVIT

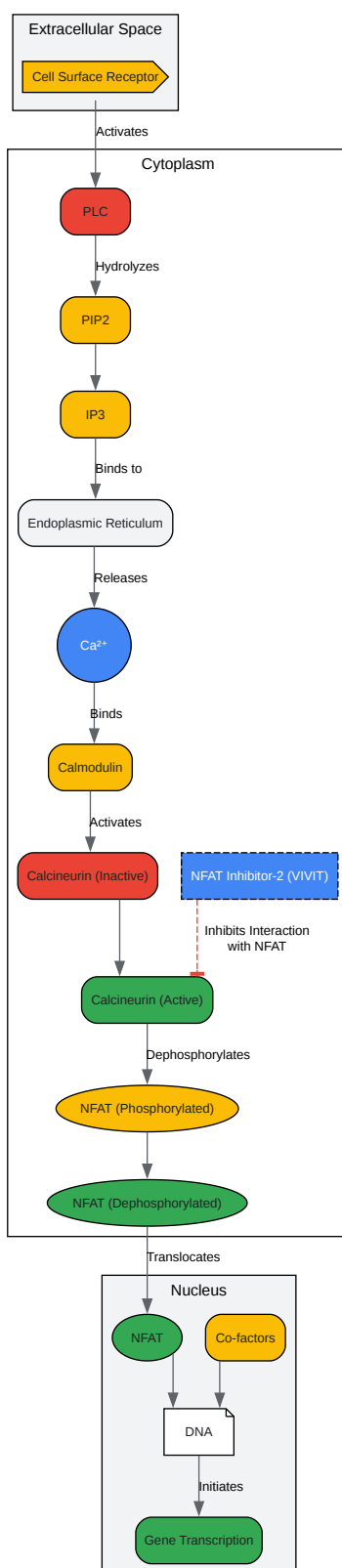
or VIVIT-16.[3]

## The Calcineurin-NFAT Signaling Pathway

The calcineurin-NFAT signaling cascade is a pivotal pathway in the activation of T-lymphocytes and other cell types. In resting cells, NFAT transcription factors are phosphorylated and reside in the cytoplasm. Upon stimulation of cell surface receptors that trigger an increase in intracellular calcium ( $\text{Ca}^{2+}$ ) levels,  $\text{Ca}^{2+}$  binds to calmodulin, which in turn activates the serine/threonine phosphatase, calcineurin. Activated calcineurin then binds to a specific docking site on NFAT and dephosphorylates it. This dephosphorylation exposes a nuclear localization signal on NFAT, leading to its translocation into the nucleus. Once in the nucleus, NFAT collaborates with other transcription factors to initiate the expression of target genes, most notably interleukin-2 (IL-2), a key cytokine for T-cell proliferation and activation.

## VIVIT's Selective Inhibition

VIVIT's mechanism of action is centered on its high-affinity binding to the NFAT docking site on calcineurin. The core "PVIVIT" sequence within the peptide mimics the "PxIxIT" motif that is conserved across NFAT family members and is essential for their interaction with calcineurin. By competitively binding to this site, VIVIT physically obstructs the binding of endogenous NFAT proteins to calcineurin. This selective interference prevents the dephosphorylation of NFAT without affecting the catalytic phosphatase activity of calcineurin towards other substrates. Consequently, NFAT remains in its phosphorylated, inactive state in the cytoplasm, and the downstream gene transcription is suppressed.



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**Figure 1:** Calcineurin-NFAT Signaling Pathway and the inhibitory action of VIVIT.

## Quantitative Data

The efficacy of **NFAT Inhibitor-2** (VIVIT) has been quantified through various binding and functional assays. The following tables summarize key quantitative metrics.

Parameter	Value	Method	Notes
Binding Affinity (Kd)	~477 ± 26 nM	Fluorescence Anisotropy	Binding of VIVIT to calcineurin.
Binding Affinity (Kd)	~200 nM	Affinity-driven selection	Estimated from selection experiments.
Competitive Inhibition (IC50)	4100 ± 100 nM	Competitive Fluorescence Anisotropy	Unlabeled VIVIT displacing FITC-labeled ZIZIT (a VIVIT analog) from calcineurin.

Table 1: Binding Affinity and Competitive Inhibition of VIVIT

Parameter	Concentration	Assay	Result
Functional Inhibition	500 nM	NFAT Nuclear Translocation	~95% inhibition of ionomycin-stimulated GFP-NFAT nuclear translocation in HeLa cells.
Functional Inhibition	1 $\mu$ M	NFATc2 Protein Expression	Inhibition of NFATc2 protein expression in human limbal epithelial stem cells after 14 days.[4]
Functional Inhibition	10 $\mu$ M	NFATc1 Nuclear Translocation	Significant inhibition of NFATc1 nuclear translocation in RAW264.7 cells after 24 hours.[4]
Functional Inhibition	1 $\mu$ M	T-cell Differentiation	Selective inhibition of Th1 and Th17 differentiation, but not Th2 or Treg cells.[5]

Table 2: Functional Inhibition by VIVIT in Cellular Assays

## Experimental Protocols

### NFAT-Dependent Luciferase Reporter Assay

This assay measures the transcriptional activity of NFAT by using a reporter construct containing a luciferase gene under the control of an NFAT-responsive promoter.

Materials:

- Jurkat T-cells (or other suitable cell line)
- NFAT-luciferase reporter plasmid (e.g., pGL3-3xNFAT-luc)

- Transfection reagent
- RPMI-1640 medium with 10% FBS
- Phorbol 12-myristate 13-acetate (PMA) and Ionomycin
- **NFAT Inhibitor-2** (VIVIT peptide)
- Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
- 96-well white opaque microplate
- Luminometer

Procedure:

- Cell Culture and Transfection:
  - Culture Jurkat T-cells in RPMI-1640 supplemented with 10% FBS.
  - Transfect the cells with the NFAT-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
  - Co-transfect with a Renilla luciferase plasmid for normalization, if desired.
  - Allow cells to recover for 24 hours post-transfection.
- Inhibitor Treatment and Stimulation:
  - Seed the transfected cells into a 96-well white opaque plate at a density of approximately  $1 \times 10^5$  cells/well.
  - Pre-incubate the cells with varying concentrations of VIVIT peptide (e.g., 0.1  $\mu$ M to 10  $\mu$ M) for 1-2 hours at 37°C.
  - Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1  $\mu$ M) to activate the NFAT pathway. Include unstimulated and vehicle-only controls.
  - Incubate for 6-8 hours at 37°C.

- Luciferase Measurement:
  - Equilibrate the plate to room temperature.
  - Add the luciferase assay reagent to each well according to the manufacturer's protocol.
  - Measure the luminescence using a luminometer.
  - If using a normalizing plasmid, measure Renilla luciferase activity.
- Data Analysis:
  - Normalize the NFAT-luciferase activity to the Renilla luciferase activity (if applicable).
  - Calculate the fold induction of luciferase activity relative to the unstimulated control.
  - Plot the dose-response curve for VIVIT and determine the functional IC50 value.

## Immunofluorescence Assay for NFAT Nuclear Translocation

This method visualizes the subcellular localization of NFAT to assess the inhibitory effect of VIVIT on its nuclear translocation.

Materials:

- HeLa cells (or other adherent cell line)
- Glass coverslips
- DMEM with 10% FBS
- **NFAT Inhibitor-2** (VIVIT peptide)
- Ionomycin
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS

- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody against an NFAT isoform (e.g., anti-NFATc1)
- Fluorophore-conjugated secondary antibody
- DAPI nuclear stain
- Antifade mounting medium
- Fluorescence microscope

Procedure:

- Cell Culture and Treatment:
  - Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
  - Pre-treat the cells with VIVIT peptide (e.g., 500 nM) for 1-2 hours at 37°C.
  - Stimulate the cells with Ionomycin (e.g., 1  $\mu$ M) for 30 minutes at 37°C. Include unstimulated and vehicle-only controls.
- Fixation and Permeabilization:
  - Wash the cells twice with PBS.
  - Fix the cells with 4% PFA for 15 minutes at room temperature.
  - Wash three times with PBS.
  - Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature.
  - Wash three times with PBS.
- Immunostaining:
  - Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.

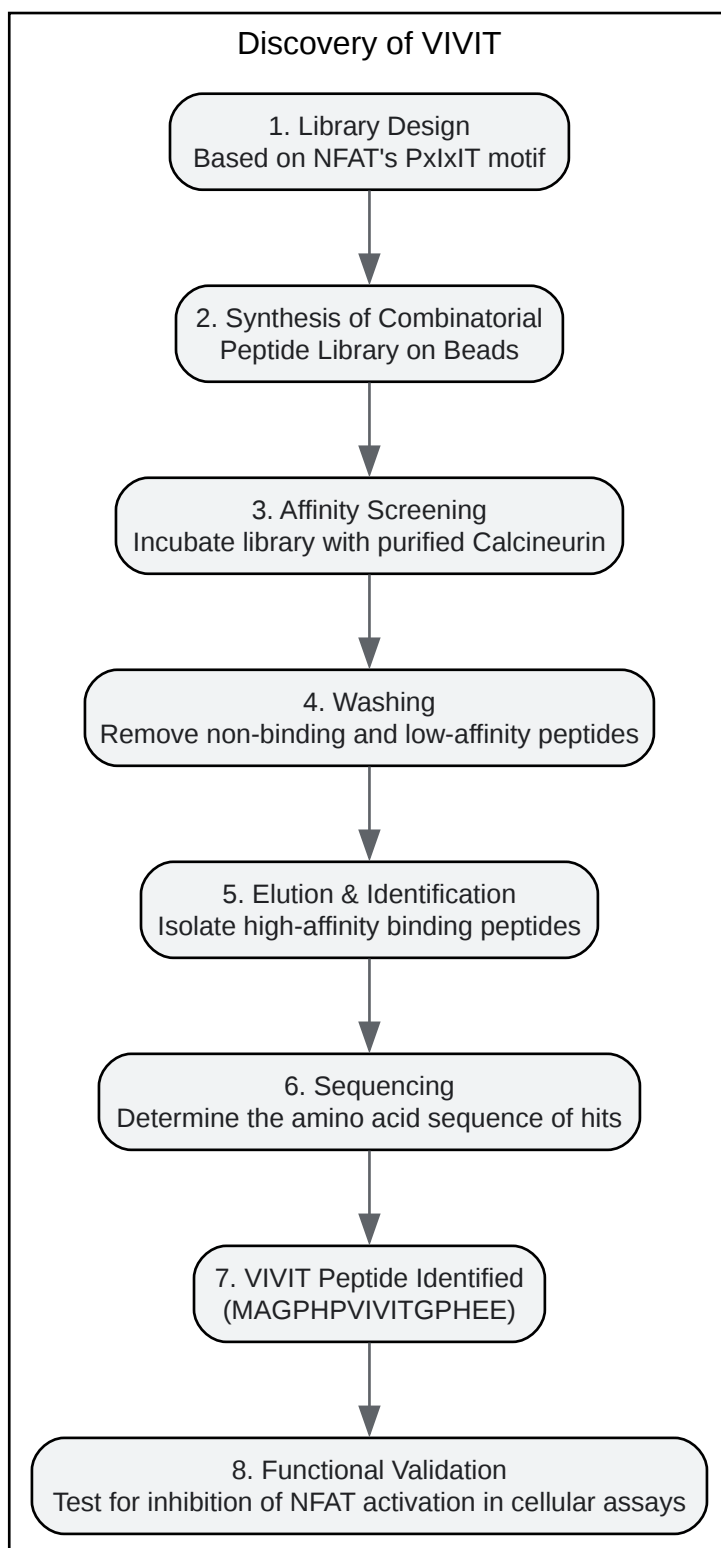


- Incubate with the primary anti-NFAT antibody diluted in blocking buffer overnight at 4°C.
- Wash three times with PBS.
- Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
- Wash three times with PBS.
- Mounting and Imaging:
  - Counterstain the nuclei with DAPI for 5 minutes.
  - Wash twice with PBS.
  - Mount the coverslips onto glass slides using antifade mounting medium.
  - Visualize the cells using a fluorescence microscope. Capture images of the NFAT and DAPI channels.
- Analysis:
  - Quantify the nuclear and cytoplasmic fluorescence intensity of NFAT in multiple cells for each condition.
  - Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of nuclear translocation.

## Visualizations

### Discovery Workflow of VIVIT

The VIVIT peptide was identified through a process of affinity-driven selection from combinatorial peptide libraries. The workflow for this discovery is outlined below.

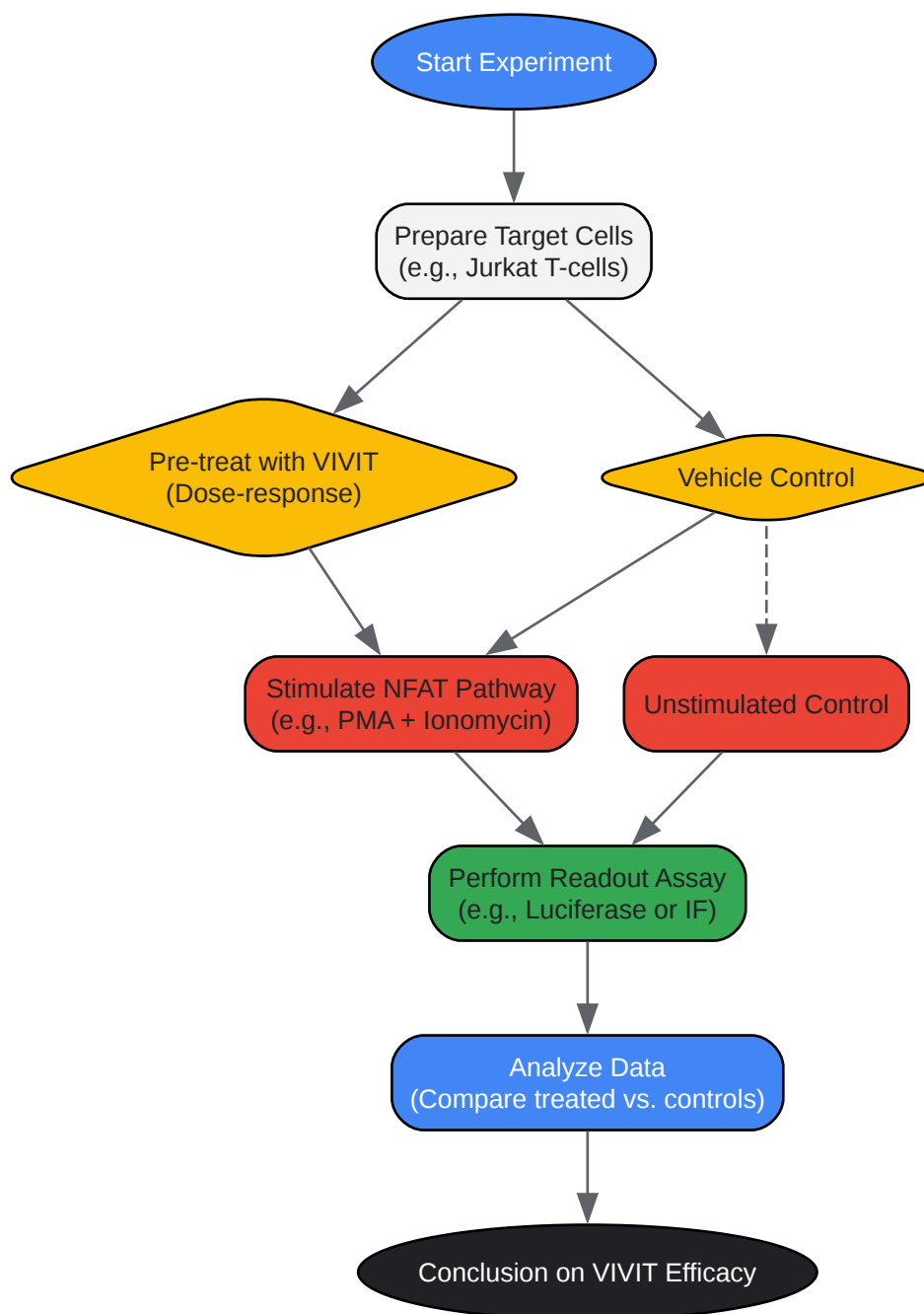


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**Figure 2:** Workflow for the discovery of VIVIT through affinity-driven selection.

## Experimental Logic for NFAT Inhibition Assay

The following diagram illustrates the logical flow of an experiment designed to test the efficacy of VIVIT.



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**Figure 3:** Logical workflow for an NFAT inhibition experiment using VIVIT.

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